molecular formula C11H11N3OS B5505577 N-(2-furylmethyl)-N'-3-pyridinylthiourea

N-(2-furylmethyl)-N'-3-pyridinylthiourea

Cat. No. B5505577
M. Wt: 233.29 g/mol
InChI Key: GEFDVZCFTXYFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-(2-furylmethyl)-N'-3-pyridinylthiourea often involves reactions that yield complex heterocyclic compounds. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and its derivatives showcases the introduction of various substituents into the nucleus of pyrrolidin-2-ones, highlighting the compound's synthetic versatility and the potential for generating biologically active molecules (Rubtsova et al., 2020).

Molecular Structure Analysis

Studies on the molecular structure of thiourea derivatives, including this compound, have utilized techniques such as 1H NMR spectroscopy and IR spectrometry to elucidate their structural characteristics. For instance, the structural and spectral studies of N-(2-pyridyl)-N'-tolylthioureas provide insight into the intramolecular hydrogen bonding typical of these compounds, which is crucial for understanding the molecular basis of their reactivity and interactions (Valdés-Martínez et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives has been explored through various reactions, including addition/oxidative rearrangements leading to the formation of substituted furans and pyrroles, showcasing the compound's versatility in chemical synthesis (Kelly et al., 2008).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as their melting points, boiling points, and solubility in various solvents, are pivotal for their application in different scientific fields. However, specific studies focusing solely on the physical properties of this compound were not identified in the search.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions. The synthesis and characterization of thiourea derivatives, including their molecular docking, DNA binding, cytotoxicity, and DFT studies, provide comprehensive insights into the chemical properties and potential biological activities of these compounds (Mushtaque et al., 2016).

Scientific Research Applications

Heterocyclic Compound Synthesis

In the realm of organic chemistry, heterocyclic compounds hold a significant position due to their presence in numerous natural products and biologically active molecules. The ability to introduce various substituents into these compounds' nucleus is crucial for developing new medicinal molecules with enhanced biological activity. Research focusing on the synthesis of derivatives by introducing different substituents at strategic positions of pyrrolidin-2-ones, a class of non-aromatic heterocyclic compounds, showcases the potential for creating compounds with varied biological activities. These efforts underline the importance of such structures in the synthesis of new active compounds, highlighting the broad applicability of derivatives like N-(2-furylmethyl)-N'-3-pyridinylthiourea in medicinal chemistry (Rubtsova et al., 2020).

Polymer Chemistry and Material Science

The introduction of pyridine rings into the backbone of polymers, such as polyurethane, has led to the synthesis of highly pH-sensitive materials. These materials exhibit unique properties like shape memory and controlled drug release, triggered by pH changes in the environment. This innovation opens up new avenues for designing multifunctional materials that can meet the complex requirements of drug delivery systems and tissue engineering, underscoring the potential utility of this compound in the development of responsive polymeric materials (Chen et al., 2014).

Anticancer Research

In the search for new anticancer agents, the synthesis and evaluation of compounds for inhibitory activity against topoisomerases, enzymes crucial for DNA replication, have been a focus. Compounds incorporating structures similar to this compound have shown significant topoisomerase II inhibitory activity, highlighting their potential as anticancer agents. These findings emphasize the importance of structural features in determining biological activity, offering insights into the design of new therapeutic agents (Thapa et al., 2013).

Bioorganic Chemistry

Further studies on the synthesis and evaluation of pyridine derivatives have demonstrated strong topoisomerase I inhibitory activity among certain compounds. This research contributes to the development of new anticancer agents, where the structural analysis plays a crucial role in understanding the mechanism of action. It illustrates how variations in the molecular framework, similar to this compound, can lead to differences in biological activities, offering a pathway to novel cancer therapies (Zhao et al., 2004).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c16-11(13-8-10-4-2-6-15-10)14-9-3-1-5-12-7-9/h1-7H,8H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDVZCFTXYFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.